N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921568-10-7
VCID: VC5241263
InChI: InChI=1S/C17H21N3O2S/c1-12-4-2-3-5-13(12)11-23-17-18-8-15(10-21)20(17)9-16(22)19-14-6-7-14/h2-5,8,14,21H,6-7,9-11H2,1H3,(H,19,22)
SMILES: CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC3CC3)CO
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.43

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

CAS No.: 921568-10-7

Cat. No.: VC5241263

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.43

* For research use only. Not for human or veterinary use.

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide - 921568-10-7

Specification

CAS No. 921568-10-7
Molecular Formula C17H21N3O2S
Molecular Weight 331.43
IUPAC Name N-cyclopropyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Standard InChI InChI=1S/C17H21N3O2S/c1-12-4-2-3-5-13(12)11-23-17-18-8-15(10-21)20(17)9-16(22)19-14-6-7-14/h2-5,8,14,21H,6-7,9-11H2,1H3,(H,19,22)
Standard InChI Key UDAITFRRTRKMSB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC3CC3)CO

Introduction

N-Cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound is characterized by its complex molecular structure, which incorporates a cyclopropyl group, an imidazole ring, and a hydroxymethyl functional group. Such structural features make it a promising candidate for pharmacological research, particularly in the fields of enzymatic inhibition and antimicrobial activity.

Key Physical and Chemical Data:

PropertyValue
Molecular FormulaC16H20N2O2S
Molecular Weight~304.41 g/mol
SolubilityLikely soluble in polar solvents like DMSO and ethanol
Functional GroupsHydroxymethyl, thioether, amide
ReactivityPotential nucleophilic sites at sulfur and nitrogen atoms

Synthesis

The synthesis of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves multi-step reactions:

  • Formation of the Imidazole Core: The imidazole ring is synthesized via cyclization reactions involving diamines and aldehydes.

  • Thioether Formation: A nucleophilic substitution reaction introduces the 2-methylbenzylthio group.

  • Acetamide Addition: The acetamide moiety is attached through amidation reactions using activated esters or acid chlorides.

  • Cyclopropyl Substitution: Finally, cyclopropylation is achieved using cyclopropyl halides under basic conditions.

Biological Activity

This compound holds significant promise in pharmacological applications due to its structural features:

  • Enzyme Inhibition: The imidazole ring can interact with active sites of enzymes such as cytochrome P450 or metalloproteins.

  • Antimicrobial Potential: Sulfur-containing compounds often exhibit broad-spectrum antimicrobial activity.

  • Anticancer Research: Similar compounds have shown cytotoxic effects against various cancer cell lines.

Example of Docking Studies:

Studies on related imidazole derivatives suggest strong binding affinities to enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways.

Target EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki)
5-Lipoxygenase-9.0~243 nM
Cytochrome P450-7.8~500 nM

Analytical Characterization

The compound's structure can be confirmed using advanced spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to the cyclopropyl, hydroxymethyl, and aromatic groups.

  • Mass Spectrometry (MS): Provides molecular ion peaks confirming the molecular weight.

  • Infrared Spectroscopy (IR): Detects functional groups such as -OH (~3300 cm⁻¹) and C=O (~1650 cm⁻¹).

Potential Applications

The compound's diverse functional groups make it suitable for multiple applications:

  • Drug Development: As a scaffold for designing enzyme inhibitors or receptor modulators.

  • Material Science: Possible use in creating functionalized polymers due to its reactive groups.

  • Biological Probes: For studying enzyme mechanisms or cellular pathways.

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